2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
CAS No.: 1004761-68-5
Cat. No.: VC0110968
Molecular Formula: C14H22BNO2
Molecular Weight: 247.145
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1004761-68-5 |
---|---|
Molecular Formula | C14H22BNO2 |
Molecular Weight | 247.145 |
IUPAC Name | 2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
Standard InChI | InChI=1S/C14H22BNO2/c1-9-7-11(8-10(2)12(9)16)15-17-13(3,4)14(5,6)18-15/h7-8H,16H2,1-6H3 |
Standard InChI Key | SBYDVNRAKVMVMG-UHFFFAOYSA-N |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)C)N)C |
Introduction
Chemical Identity and Structural Characteristics
Basic Identification Parameters
2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a boron-containing organic compound with aniline and pinacol boronate ester functional groups. This compound is registered with CAS number 1004761-68-5 and is cataloged in PubChem with the identifier 56737724 . It is also recognized by several synonyms including 4-Amino-3,5-dimethylphenylboronic acid, pinacol ester and Benzenamine, 2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- . The compound's MFCD identifier in chemical databases is MFCD18837628, providing another reference point for researchers seeking this specific compound .
Structural Properties
The molecular structure of 2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline features an aniline core with two methyl groups at positions 2 and 6, and a pinacol boronate ester at position 4. This arrangement creates a symmetrical molecule with distinct functional regions. The presence of the amino group and the boronate ester provides multiple reactive sites, making the compound valuable for diverse chemical transformations. The molecule's structural integrity is maintained by the rigid aromatic ring, while the boronate ester offers a site for selective functionalization through various coupling reactions.
Chemical Data Profile
The comprehensive chemical data for 2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is summarized in the following table:
Chemical Reactivity and Transformations
Boronate Ester Reactions
The pinacol boronate ester group in 2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline represents a key reactive site for further transformations. This functional group can participate in various coupling reactions, including:
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Suzuki-Miyaura coupling with aryl or vinyl halides
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Chan-Lam coupling with various nucleophiles
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Oxidative transformations to hydroxyl groups
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Conversion to other boron species or functional groups
The presence of the boronate ester makes this compound particularly valuable in coupling chemistry, allowing for the extension of molecular complexity through carbon-carbon or carbon-heteroatom bond formation.
Amine Group Functionalization
The primary amine functionality in 2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline provides another site for chemical modifications. Potential transformations of this group include:
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Conversion to diazonium salts for further functionalization
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Acylation or alkylation reactions
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Reductive amination with aldehydes or ketones
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Formation of amides, carbamates, or ureas
These transformations add to the versatility of the compound as a building block in complex molecule synthesis, allowing for diverse structural elaboration from a single starting material.
Structural Comparisons with Related Compounds
Analogous Borylated Anilines
Several compounds share structural similarities with 2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, differing in the position or nature of substituents on the aromatic ring. One such compound is N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, which features tertiary amine functionality instead of a primary amine . Another related compound is 3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline, which has a different substitution pattern with the boronate ester at position 2 and a methyl group at position 3 .
Comparing these compounds helps in understanding structure-activity relationships and how subtle structural changes can influence reactivity and applications. The table below highlights key differences between these related compounds:
Compound | Position of Boronate Ester | Amine Type | Methyl Group Positions | Molecular Weight (g/mol) |
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2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | 4 | Primary | 2, 6 | 247.14 |
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | 4 | Tertiary | None | ~247 |
3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline | 2 | Primary | 3 | 233.12 |
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